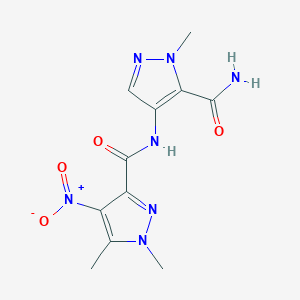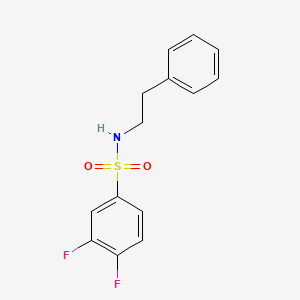![molecular formula C17H13F2N3O B10966002 4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the benzyl and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of 3-fluorobenzyl bromide: This can be achieved by brominating 3-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Synthesis of 1-(3-fluorobenzyl)-1H-pyrazole: The 3-fluorobenzyl bromide is reacted with pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-fluorobenzyl)-1H-pyrazole.
Formation of 4-fluorobenzoyl chloride: This is prepared by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2).
Final coupling reaction: The 1-(3-fluorobenzyl)-1H-pyrazole is then coupled with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms in the compound can undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.
Oxidation and Reduction: The benzyl and pyrazole moieties can be subjected to oxidation and reduction reactions, respectively, to modify the compound’s properties.
Coupling Reactions: The benzamide group can participate in various coupling reactions, such as amide bond formation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Products with oxidized benzyl or pyrazole groups.
Reduction: Products with reduced benzyl or pyrazole groups.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design.
Medicine
Medicinally, this compound has potential as a lead compound for developing new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its fluorinated structure may impart unique characteristics to polymers or coatings.
Mechanism of Action
The mechanism by which 4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorine atoms can enhance binding affinity to certain proteins or enzymes, potentially inhibiting or modulating their activity. The benzamide and pyrazole groups may also play roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]benzamide
- 4-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]benzamide
- 4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide stands out due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C17H13F2N3O |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-fluoro-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H13F2N3O/c18-14-6-4-13(5-7-14)17(23)20-16-8-9-22(21-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2,(H,20,21,23) |
InChI Key |
CDHOZLCDFPIQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10965933.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10965942.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10965943.png)
![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965944.png)
![1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10965959.png)


![3-(4-chlorobenzyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965974.png)
![4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965975.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10965978.png)

![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10965994.png)
